molecular formula C16H23NO3 B2787847 (S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate CAS No. 847942-82-9

(S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate

Cat. No.: B2787847
CAS No.: 847942-82-9
M. Wt: 277.364
InChI Key: SNDPVESSAGLHJB-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H25NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidones.

    Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via nucleophilic substitution reactions, where a benzyl halide reacts with a pyrrolidine derivative.

    Esterification: The tert-butyl ester is formed by reacting the carboxylic acid derivative of pyrrolidine with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate: Lacks the stereochemistry of the (S)-enantiomer.

    tert-Butyl 3-(benzyloxy)pyrrolidine-2-carboxylate: Differs in the position of the carboxylate group.

    tert-Butyl 3-(benzyloxy)piperidine-1-carboxylate: Contains a six-membered piperidine ring instead of a five-membered pyrrolidine ring.

Uniqueness

(S)-tert-Butyl 3-(benzyloxy)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of the benzyloxy group also provides distinct chemical reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl (3S)-3-phenylmethoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-14(11-17)19-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDPVESSAGLHJB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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